REACTION_SMILES
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[BrH:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[o:7][c:8]3[cH:9][c:10]([C:18](=[O:19])[OH:20])[cH:11][cH:12][c:13]3[c:14](=[O:17])[c:15]2[cH:16]1.[CH3:23][C:24](=[O:25])[OH:26].[OH2:22]>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[o:7][c:8]3[cH:9][c:10]([C:18](=[O:19])[OH:20])[cH:11][cH:12][c:13]3[c:14](=[O:17])[c:15]2[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2oc3cc(C(=O)O)ccc3c(=O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc2c(=O)c3cc(O)ccc3oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |